molecular formula C22H24N6O3 B2447816 N~4~-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[6-(4-methylpiperidino)-4-pyrimidinyl]-1H-imidazole-4-carboxamide CAS No. 1251632-44-6

N~4~-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[6-(4-methylpiperidino)-4-pyrimidinyl]-1H-imidazole-4-carboxamide

Cat. No. B2447816
CAS RN: 1251632-44-6
M. Wt: 420.473
InChI Key: ANUMZTNLDFPNGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~4~-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[6-(4-methylpiperidino)-4-pyrimidinyl]-1H-imidazole-4-carboxamide is a useful research compound. Its molecular formula is C22H24N6O3 and its molecular weight is 420.473. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

The chemical compound , due to its complex structure, shares similarity with various synthesized compounds aimed at targeting a range of biological activities. Notably, the synthesis of similar compounds has been directed towards creating novel inhibitors and agents with antiviral, antitumor, and antibacterial properties, among others. Here we discuss several studies that, while not directly mentioning the specific compound, involve closely related structures and their applications in scientific research.

  • Antiviral Agents : Compounds structurally related to the query have been designed and synthesized for their potential antiviral activities, particularly as antirhinovirus agents. These efforts include the development of novel synthetic routes and the evaluation of their efficacy against specific virus strains (Hamdouchi et al., 1999).

  • Antitumor and Antibacterial Agents : Several studies focus on the synthesis of novel compounds derived from or related to the query compound, demonstrating significant potential as antitumor and antibacterial agents. These compounds have been tested in vitro against various cancer cell lines and bacteria, showing promising results in inhibiting growth and proliferation (Abu‐Hashem et al., 2020).

  • Kinase Inhibition : The pursuit of kinase inhibitors for therapeutic purposes has led to the synthesis of benzimidazole/benzoxazole derivatives, exhibiting inhibition activity against cyclin-dependent kinases (CDK-1, CDK-5) and glycogen synthase kinase-3 (GSK-3). These compounds hold potential for the development of treatments for diseases modulated by these kinases (Sondhi et al., 2006).

  • Anti-inflammatory and Analgesic Agents : Research into the synthesis of new chemical entities has also targeted the development of anti-inflammatory and analgesic agents. Compounds with structural similarities to the query have been evaluated for their efficacy in reducing inflammation and pain in various models, demonstrating the versatility of these chemical frameworks in medicinal chemistry applications (Hamama et al., 2013).

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6O3/c1-15-4-6-27(7-5-15)20-11-21(24-13-23-20)28-12-17(25-14-28)22(29)26-16-2-3-18-19(10-16)31-9-8-30-18/h2-3,10-15H,4-9H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANUMZTNLDFPNGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC=NC(=C2)N3C=C(N=C3)C(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.